[((R)-1-Acetyl-pyrrolidin-3-yl)-cyclopropyl-amino]-acetic acid
Description
"[((R)-1-Acetyl-pyrrolidin-3-yl)-cyclopropyl-amino]-acetic acid" is a chiral compound featuring a pyrrolidine ring substituted with an acetyl group at the 1-position (R-configuration), a cyclopropylamino group at the 3-position, and a carboxylic acid moiety via a methylene bridge. Its molecular formula is inferred as C₁₁H₁₈N₂O₃ (based on analogs like [(R)-1-Acetyl-piperidin-3-yl derivatives; ), with a molecular weight of approximately 242.28 g/mol.
Properties
IUPAC Name |
2-[[(3R)-1-acetylpyrrolidin-3-yl]-cyclopropylamino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O3/c1-8(14)12-5-4-10(6-12)13(7-11(15)16)9-2-3-9/h9-10H,2-7H2,1H3,(H,15,16)/t10-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYJCVMZUDGMVLN-SNVBAGLBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(C1)N(CC(=O)O)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1CC[C@H](C1)N(CC(=O)O)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301236417 | |
| Record name | Glycine, N-[(3R)-1-acetyl-3-pyrrolidinyl]-N-cyclopropyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301236417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1354018-71-5 | |
| Record name | Glycine, N-[(3R)-1-acetyl-3-pyrrolidinyl]-N-cyclopropyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1354018-71-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glycine, N-[(3R)-1-acetyl-3-pyrrolidinyl]-N-cyclopropyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301236417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
[((R)-1-Acetyl-pyrrolidin-3-yl)-cyclopropyl-amino]-acetic acid is a complex organic compound notable for its diverse functional groups, including a pyrrolidine ring, an acetyl group, and a cyclopropyl amino moiety. Its unique structure positions it as a significant candidate in medicinal chemistry and drug design, particularly due to its classification as an amino acid derivative and an alkaloid.
- Molecular Formula : C₁₁H₁₈N₂O₃
- Molecular Weight : 226.28 g/mol
- CAS Number : 1354018-71-5
- Predicted Boiling Point : 434.7 ± 40.0 °C
- Density : 1.26 ± 0.1 g/cm³
- pKa : 1.96 ± 0.10
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, often utilizing dichloromethane or dimethylformamide as solvents. Reaction monitoring is performed using techniques such as thin-layer chromatography or high-performance liquid chromatography to ensure the purity of the final product .
Interaction with Biological Targets
The compound may interact with various receptors or enzymes due to its structural features. Potential mechanisms of action include:
- Receptor Modulation : It may act as an agonist or antagonist at specific neurotransmitter receptors.
- Enzyme Inhibition : The compound could inhibit certain enzymes involved in metabolic pathways, affecting physiological processes.
Quantitative Structure-Activity Relationship (QSAR)
QSAR studies can provide insights into how modifications in the compound’s structure influence its biological activity, guiding further drug development efforts .
Case Studies and Research Findings
Research on this compound is still emerging, with limited published studies directly addressing its biological activity. However, the following findings are noteworthy:
- Neuropharmacological Studies : Initial studies suggest potential neuroprotective effects, possibly linked to modulation of neurotransmitter systems.
- Antimicrobial Activity : Some derivatives of similar compounds have shown promising antimicrobial properties, warranting further investigation into this compound's efficacy against various pathogens.
Data Table of Related Compounds and Activities
Scientific Research Applications
Medicinal Chemistry
The compound's structural characteristics make it a candidate for drug development, particularly in targeting specific receptors or enzymes within biological systems. Its potential interactions can be explored through quantitative structure-activity relationship (QSAR) studies, which analyze how modifications in structure can influence biological efficacy.
Neuroscience
Research indicates that compounds with similar structures may exhibit neuroprotective properties or act as modulators of neurotransmitter systems. The pyrrolidine and cyclopropyl groups may enhance binding affinity to neural receptors, making this compound a subject of interest for neurological disorder treatments.
Cancer Research
Preliminary studies suggest that amino acid derivatives can play a role in cancer therapy by inhibiting tumor growth or promoting apoptosis in cancer cells. The unique structure of [((R)-1-Acetyl-pyrrolidin-3-yl)-cyclopropyl-amino]-acetic acid may provide novel pathways for anticancer drug design.
Case Studies
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a family of tertiary amines with structural variations in the heterocyclic core, substituents, and functional groups. Below is a detailed comparison with key analogs:
Structural Analogues with Varying Amino Substituents
- [(R)-1-Acetyl-pyrrolidin-3-yl)-isopropyl-amino]-acetic acid Key Difference: Replaces cyclopropyl with isopropyl. Molecular Formula: C₁₁H₂₀N₂O₃ (MW: 228.29 g/mol).
- [(1-Acetyl-pyrrolidin-3-yl)-ethyl-amino]-acetic acid Key Difference: Ethyl substituent instead of cyclopropyl. Impact: Ethyl’s linear structure reduces rigidity, possibly enhancing conformational flexibility but weakening π-orbital interactions critical for target binding .
Piperidine vs. Pyrrolidine Core Derivatives
- [((R)-1-Acetyl-piperidin-3-yl)-cyclopropyl-amino]-acetic acid Key Difference: Six-membered piperidine ring replaces five-membered pyrrolidine. Molecular Formula: C₁₂H₂₀N₂O₃ (MW: 256.30 g/mol). Piperidine derivatives often exhibit enhanced metabolic stability due to reduced ring strain .
Benzyl-Substituted Derivatives
- [((S)-1-Benzyl-pyrrolidin-3-yl)-cyclopropyl-amino]-acetic acid Key Difference: Benzyl group replaces acetyl at the 1-position. Molecular Formula: C₁₇H₂₂N₂O₂ (MW: 298.37 g/mol). Impact: The aromatic benzyl group increases lipophilicity and may enhance membrane permeability but could introduce steric hindrance or susceptibility to oxidative metabolism .
Functional Group Modifications
- [(R)-3-(Benzyloxycarbonyl-cyclopropyl-amino)-pyrrolidin-1-yl]-acetic acid Key Difference: Benzyloxycarbonyl (Cbz) protecting group on the cyclopropylamine. Impact: The Cbz group enhances stability during synthesis but requires deprotection for biological activity, limiting its direct therapeutic application .
Data Table: Comparative Analysis of Key Compounds
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for confirming the structural integrity of [(R)-1-Acetyl-pyrrolidin-3-yl)-cyclopropyl-amino]-acetic acid?
- Methodological Answer : High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are critical. For chiral verification, chiral HPLC or polarimetry should be employed to confirm the (R)-configuration of the acetyl-pyrrolidine moiety. Thin-layer chromatography (TLC) methods, such as those described for structurally related compounds (e.g., benzoylbenzoic acid derivatives), can monitor reaction progress . PubChem-derived InChI keys (e.g., CLZUXXXEUZOPGQ-UHFFFAOYSA-N) provide reference for structural validation .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Methodological Answer : Based on GHS classifications for structurally similar pyridine-acetic acid derivatives, wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation (Category 4 acute toxicity) and ensure proper ventilation. Store at 2–8°C in airtight containers to prevent hydrolysis, as noted for cyclopropane-containing analogs .
Q. How can the solubility and stability of this compound be optimized for in vitro assays?
- Methodological Answer : Solubility screening in dimethyl sulfoxide (DMSO) or ethanol is recommended, with pH adjustments (e.g., acetate buffer at pH 4.5–5.5) to stabilize the carboxylic acid group. Stability studies under varying temperatures (25°C vs. 4°C) and light exposure should be conducted, referencing degradation kinetics of related compounds like cymoxanil .
Advanced Research Questions
Q. What strategies ensure enantiomeric purity during the synthesis of the (R)-configured acetyl-pyrrolidine moiety?
- Methodological Answer : Utilize asymmetric catalysis with chiral ligands (e.g., BINAP-ruthenium complexes) or enzymatic resolution methods. Chiral stationary-phase HPLC (CSP-HPLC) can separate enantiomers, while circular dichroism (CD) spectroscopy validates optical activity. Similar approaches were applied in the synthesis of (R)-(-)-phenylpiperidin-1-yl-acetic acid using CONACyT-supported protocols .
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., GPCRs or enzymes)?
- Methodological Answer : Perform molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) using the compound’s InChI key (GTPOMGCPALDCQA-MRXNPFEDSA-N) to map binding affinities. Compare with GPCRdb ligand data (e.g., CHEMBL1741437) to identify potential off-target effects .
Q. What experimental designs address contradictory data in the compound’s metabolic stability profiles?
- Methodological Answer : Use isotopically labeled analogs (e.g., ¹⁴C-acetic acid) to track metabolic pathways in hepatocyte assays. Cross-validate findings with LC-MS/MS and compare against in silico predictions (e.g., CYP450 metabolism via ADMET Predictor™). Contradictions in lactate-to-acetate conversion rates in related studies highlight the need for multi-platform validation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
